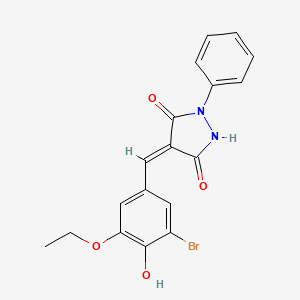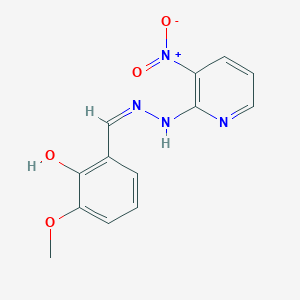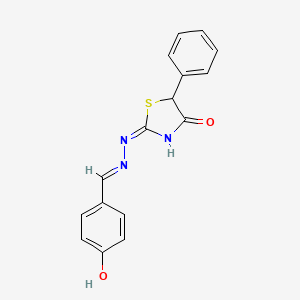![molecular formula C16H12FN3O2 B6076074 2-fluoro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B6076074.png)
2-fluoro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound belongs to the class of oxadiazole derivatives, which have been found to possess a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antiviral properties.
作用機序
The mechanism of action of 2-fluoro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is not fully understood. However, it has been proposed that its inhibitory activity against enzymes such as carbonic anhydrase and cholinesterase is due to its ability to bind to the active site of these enzymes, thereby preventing their normal function. Similarly, its antimicrobial activity is thought to be due to its ability to disrupt the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. For instance, it has been found to reduce the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This effect has been linked to the potential use of this compound in the treatment of glaucoma, a disease characterized by increased intraocular pressure. Additionally, it has been found to inhibit the activity of cholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. This effect has been linked to the potential use of this compound in the treatment of Alzheimer's disease, a disease characterized by a decline in cognitive function.
実験室実験の利点と制限
One of the major advantages of 2-fluoro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is its broad-spectrum activity against various enzymes and microorganisms. This makes it a potential candidate for the development of new drugs for the treatment of several diseases. Additionally, its synthesis method is relatively simple, and the compound can be obtained in high purity with a good yield. However, one of the major limitations of this compound is its limited solubility in water, which may hinder its use in certain applications.
将来の方向性
Several future directions can be explored in the research of 2-fluoro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide. One of the potential areas of research is the development of new drugs for the treatment of glaucoma, Alzheimer's disease, and gastric ulcers. Additionally, the compound can be further modified to improve its solubility in water and enhance its activity against specific enzymes and microorganisms. Furthermore, the compound can be tested for its potential use in the treatment of other diseases, such as cancer and viral infections. Finally, the compound can be tested for its potential use in other applications, such as catalysis and material science.
Conclusion
In conclusion, this compound is a chemical compound with significant potential in medicinal chemistry. Its broad-spectrum activity against various enzymes and microorganisms makes it a potential candidate for the development of new drugs for the treatment of several diseases. Its synthesis method is relatively simple, and the compound can be obtained in high purity with a good yield. Further research is needed to explore its potential applications in various fields and to develop new drugs based on this compound.
合成法
The synthesis of 2-fluoro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide involves the reaction of 2-fluorobenzoic acid with 3-amino-5-methyl-1,2,4-oxadiazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with benzoyl chloride to yield the final product. This method has been reported to yield a high purity product with a good yield.
科学的研究の応用
2-fluoro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide has been found to possess potent inhibitory activity against a wide range of enzymes such as carbonic anhydrase, cholinesterase, and urease. These enzymes play crucial roles in various physiological processes, and their inhibition has been linked to the treatment of several diseases such as glaucoma, Alzheimer's disease, and gastric ulcers. Moreover, this compound has been reported to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has shown promising results as an antimicrobial agent against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
2-fluoro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c1-10-18-16(22-20-10)11-5-4-6-12(9-11)19-15(21)13-7-2-3-8-14(13)17/h2-9H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWWMIINKYZHNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-1,2,3,4-tetrahydro-6-quinolinecarboxamide](/img/structure/B6075992.png)


![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B6076017.png)

![1-[(2-amino-5-pyrimidinyl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6076040.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]amino}carbonothioyl)-2-phenylacetamide](/img/structure/B6076052.png)

![2-(1-(3-methoxybenzyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6076065.png)

![3-ethyl-2-[(1-ethyl-6-methyl-2(1H)-quinolinylidene)methyl]-5-hydroxy-1,3-benzothiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B6076084.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(5-fluoro-2-methylbenzyl)acetamide](/img/structure/B6076089.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6076095.png)
![7-(2-cyclohexylethyl)-2-{[5-(methoxymethyl)-2-furyl]methyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6076097.png)